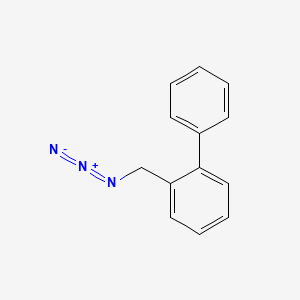
Azidomethyl-biphenyl
Descripción general
Descripción
Azidomethyl-biphenyl is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Azidomethyl-biphenyl is primarily studied for its role as an impurity in pharmaceutical products, particularly in angiotensin II receptor blockers (ARBs) such as sartans. The presence of azido impurities like this compound-tetrazole (AZBT) has raised concerns due to their mutagenic properties, leading to regulatory scrutiny and the development of analytical methods for detection and quantification.
Detection and Quantification Methods
Recent advancements in liquid chromatography coupled with high-resolution accurate mass spectrometry (LC-HRAM-MS) have been pivotal in quantifying this compound impurities in sartan drug products. A study developed a validated method using the Thermo Scientific Orbitrap Exploris 120 mass spectrometer, achieving high sensitivity and selectivity for AZBT detection across multiple drug formulations .
Table 1: Summary of LC-HRAM-MS Method Performance
| Parameter | Value |
|---|---|
| Resolution | 120,000 (FWHM) at m/z 200 |
| Recovery (% at 5 ppm) | 70-130% |
| % RSD across injections | 2.5% |
| Limit of Detection (LOD) | <0.85% |
This method demonstrates robust performance in detecting AZBT at low concentrations, which is critical for ensuring the safety and efficacy of pharmaceutical products.
Regulatory Implications
The detection of this compound impurities has led to significant regulatory actions, including drug recalls initiated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These actions underscore the importance of stringent impurity testing in pharmaceutical manufacturing .
Case Studies
Análisis De Reacciones Químicas
Substitution Reactions
Azidomethyl-biphenyl is commonly synthesized via nucleophilic substitution. A representative method involves reacting 4,4'-bis(bromomethyl)biphenyl with sodium azide (NaN₃) in dimethylformamide (DMF) at room temperature for 24 hours, achieving a 90% yield .
| Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 4,4'-bis(bromomethyl)biphenyl | NaN₃, DMF, 25°C, 24 h | 4,4'-bis(azidomethyl)biphenyl | 90% |
This reaction proceeds via an Sₙ2 mechanism , where the azide ion displaces bromide. The biphenyl structure enhances stability, preventing elimination side reactions .
Reduction Reactions
The azide groups undergo reduction to primary amines under mild conditions. The Staudinger reduction using trimethylphosphine (PMe₃) and water is highly effective :
Key Features :
-
Quantitative conversion at room temperature.
-
Avoids harsh reagents like LiAlH₄, preserving the biphenyl backbone .
Cycloaddition Reactions (Click Chemistry)
This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is central to materials science and drug development .
Reaction Conditions:
Mechanism :
-
Cu(I) coordinates to the alkyne, forming a copper acetylide.
-
Azide attacks the activated alkyne, forming a six-membered metallacycle.
Formation of Azo Compounds
Reaction with 4-biphenylnitrenium ion generates 4,4'-azobisbiphenyl , a stable azo compound. Time-resolved resonance Raman spectroscopy and DFT studies reveal a stepwise mechanism :
-
Nitrenium ion attacks the azide, forming a cationic intermediate.
Key Data :
Pharmaceutical-Related Reactions
This compound derivatives like This compound-tetrazole (AZBT) emerge as mutagenic impurities in sartan drugs (e.g., valsartan). Formation occurs via:
Analytical Challenges :
Comparative Reaction Table
Mechanistic Insights
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
1-(azidomethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
NFGHHSYAGGGNTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2CN=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













